Functional Group Orthogonality: Boc-Protected Amine vs. Azide in Azido-PEG3-SSPy
Boc-amino-PEG3-SSPy provides a protected amine that enables orthogonal deprotection under acidic conditions (TFA/DCM) to expose a free amine for NHS ester or isothiocyanate conjugation, whereas Azido-PEG3-SSPy provides an azide group restricted to copper-catalyzed or strain-promoted click chemistry with alkynes . The Boc group remains inert during thiol-disulfide exchange with the SSPy moiety, allowing sequential, controlled bioconjugation that is not feasible with the free amine in Amino-PEG3-SS-acid .
| Evidence Dimension | Conjugation reaction orthogonality |
|---|---|
| Target Compound Data | Boc-protected amine; deprotects under TFA; compatible with SSPy thiol exchange |
| Comparator Or Baseline | Azido-PEG3-SSPy: Azide group; requires CuAAC/SPAAC with alkyne; Amino-PEG3-SS-acid: Free amine; no protection step available |
| Quantified Difference | Functional incompatibility—reaction pathway divergence; substitution requires complete protocol redesign |
| Conditions | Synthetic organic chemistry context; standard ADC linker conjugation protocols |
Why This Matters
Procurement of the wrong terminal functional group forces complete re-optimization of conjugation chemistry, directly impacting project timelines and reproducibility.
